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Compound of Interest

Compound Name: Cy5 Phosphoramidite

Cat. No.: B12042289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource for the effective utilization of Cy5
phosphoramidite in nucleic acid labeling. It provides a foundational understanding, detailed

experimental protocols, and quantitative data to empower researchers in their applications,

from fundamental research to drug development.

Core Concepts: Understanding Cy5
Phosphoramidite
Cyanine 5 (Cy5) phosphoramidite is a reactive chemical building block essential for the

automated synthesis of fluorescently labeled oligonucleotides. It enables the covalent

attachment of the Cy5 fluorophore, a bright, water-soluble dye, to a specific position within a

DNA or RNA sequence.[1][2] This site-specific labeling is crucial for a multitude of applications

in molecular biology and diagnostics.

The Cy5 dye belongs to the cyanine family and is characterized by its intense red fluorescence,

with an absorption maximum around 646-650 nm and an emission maximum in the 662-670

nm range.[2][3] This spectral profile in the far-red region is advantageous as it minimizes

background fluorescence from biological samples. Cy5 can be incorporated at the 5' or 3'

terminus, or internally within the oligonucleotide chain during solid-phase synthesis.[4]
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For ease of comparison and experimental planning, the following tables summarize the key

quantitative parameters associated with Cy5 phosphoramidite and its use in oligonucleotide

labeling.

Table 1: Physicochemical and Spectral Properties of Cy5

Property Value Reference(s)

Molecular Formula C31H38N2O4P

Molecular Weight ~533.63 g/mol

Excitation Maximum (λmax) 646 - 650 nm

Emission Maximum (λem) 662 - 670 nm

Molar Extinction Coefficient (ε)

at λmax
250,000 M⁻¹cm⁻¹

Recommended Quencher BHQ®-2

Table 2: Automated Synthesis and Labeling Parameters

Parameter Recommended Value Reference(s)

Phosphoramidite

Concentration

70-80 mM in anhydrous

acetonitrile

Coupling Time 3 - 15 minutes

Activator 0.25 M 5-ethylthio-1H-tetrazole

Typical Labeling Efficiency >80%

Typical Overall Yield (post-

purification)
4.5 - 24.3%

Table 3: Post-Synthesis Purification Parameters
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Parameter Typical Value/Method Reference(s)

Reverse-Phase HPLC

Column C8 or C18

Mobile Phase A
0.1 M Triethylammonium

Acetate (TEAA)

Mobile Phase B Acetonitrile

Gradient

Linear gradient of Mobile

Phase B (e.g., 5-95% over 30

min)

Detection Wavelengths
260 nm (Oligonucleotide) &

~650 nm (Cy5)

Typical Purity >90%

Typical Recovery 75-80%

pH-Controlled Extraction

Aqueous Phase pH for Cy5 3.0

Organic Phase Water-saturated butanol

Experimental Protocols
This section provides detailed methodologies for the key stages of preparing Cy5-labeled

oligonucleotides.

Automated Oligonucleotide Synthesis with Cy5
Phosphoramidite
The incorporation of Cy5 phosphoramidite occurs as a step within the standard automated

solid-phase oligonucleotide synthesis cycle.

Materials:

DNA synthesizer
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Controlled Pore Glass (CPG) solid support with the initial nucleoside

Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents,

oxidizing agent, deblocking solution)

Cy5 phosphoramidite solution (70-80 mM in anhydrous acetonitrile)

Anhydrous acetonitrile

Protocol:

Preparation: Dissolve Cy5 phosphoramidite in anhydrous acetonitrile to a final

concentration of 70-80 mM. Install the vial on the synthesizer.

Synthesis Initiation: Program the desired oligonucleotide sequence into the synthesizer.

Standard Synthesis Cycles: The synthesis proceeds with the standard four steps for each

nucleoside addition:

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing

oligonucleotide chain.

Coupling: Activation of the incoming nucleoside phosphoramidite and its reaction with the

5'-hydroxyl group of the oligonucleotide.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of

deletion mutants.

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate

triester.

Cy5 Coupling Step: At the desired position in the sequence (typically the 5' end), the

synthesizer will add the Cy5 phosphoramidite.

A longer coupling time of 3 to 15 minutes is recommended for the bulky Cy5
phosphoramidite to ensure high coupling efficiency. Some protocols recommend a

double or even triple coupling to maximize the yield of the full-length labeled product.
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Final Deblocking: After the final coupling step, the terminal 5'-monomethoxytrityl (MMT)

group from the Cy5 phosphoramidite is removed on the synthesizer.

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG solid

support and the protecting groups on the nucleobases are removed.

UltraMILD Deprotection (Recommended): Use 0.05M Potassium Carbonate in methanol

for 4 hours at room temperature or 30% Ammonium Hydroxide for 2 hours at room

temperature.

Standard Deprotection: Use concentrated ammonium hydroxide at room temperature for

24-36 hours. Note that Cy5 is sensitive to prolonged exposure to high temperatures in

ammonium hydroxide.

Purification of Cy5-Labeled Oligonucleotides
Purification is critical to remove unlabeled oligonucleotides, truncated sequences, and free Cy5

dye. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common

and effective method.

Materials:

HPLC system with a UV-Vis detector

Reverse-phase C8 or C18 column

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

Mobile Phase B: Acetonitrile

Nuclease-free water

SpeedVac or lyophilizer

Protocol:

Sample Preparation: After deprotection, evaporate the ammonia and resuspend the crude

oligonucleotide pellet in nuclease-free water.
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HPLC Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile

Phase A.

Injection and Separation: Inject the resuspended sample onto the column. Elute the

oligonucleotides using a linear gradient of acetonitrile (e.g., 5% to 95% Mobile Phase B over

30 minutes).

Fraction Collection: Monitor the elution profile at 260 nm (for DNA/RNA) and ~650 nm (for

Cy5). The desired product will show a peak at both wavelengths. Unlabeled oligonucleotides

will only absorb at 260 nm, and free dye will have a minimal 260 nm signal.

Product Recovery: Collect the fractions corresponding to the dual-wavelength peak.

Desalting and Lyophilization: Pool the collected fractions and remove the acetonitrile and

TEAA by vacuum centrifugation (SpeedVac) or lyophilization.

Final Preparation: Resuspend the purified, labeled oligonucleotide in a suitable buffer (e.g.,

TE buffer or nuclease-free water) and determine the concentration.

Mandatory Visualizations
Experimental Workflow
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Automated Oligonucleotide Synthesis

Post-Synthesis Processing

Purification and QC

1. Solid Support Preparation

2. Iterative Nucleotide Addition
(Deblocking, Coupling, Capping, Oxidation)

3. Cy5 Phosphoramidite Coupling
(Extended Coupling Time)

4. Final Deblocking

5. Cleavage from Solid Support

6. Base Deprotection
(e.g., Ammonium Hydroxide)

7. RP-HPLC Purification

8. Fraction Collection
(Dual Wavelength Detection)

9. Desalting and Lyophilization

10. Quality Control
(Spectrophotometry, Mass Spec)

end

Purified Cy5-Labeled Oligonucleotide

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of Cy5-labeled oligonucleotides.
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Signaling Pathway: Fluorescence Resonance Energy
Transfer (FRET)

Donor
(e.g., Cy3)

Donor*
(Excited State)

Fluorescence

Acceptor*
(Excited State)

FRET
(Non-radiative)

Acceptor
(Cy5)

Fluorescence

Excitation Light
(~550 nm)

Excitation

Donor Emission
(~570 nm)

Acceptor Emission
(FRET Signal)

(~670 nm)
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Caption: Principle of FRET using a Cy3 (donor) and Cy5 (acceptor) pair.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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